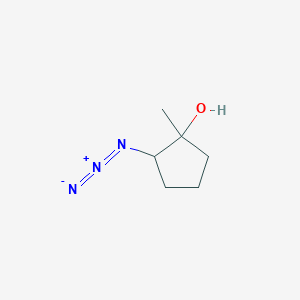

2-Azido-1-methylcyclopentan-1-ol

Description

2-Azido-1-methylcyclopentan-1-ol is an organic compound characterized by the presence of an azido group (-N₃) attached to a cyclopentanol ring with a methyl substituent

Properties

IUPAC Name |

2-azido-1-methylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-6(10)4-2-3-5(6)8-9-7/h5,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSASXGAIOZZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-methylcyclopentan-1-ol typically involves the azidation of 1-methylcyclopentanol. One common method is the diazo-transfer reaction, where a diazo-transfer reagent such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate is used to introduce the azido group . The reaction is usually carried out under mild conditions with bases like 4-(N,N-dimethyl)aminopyridine or stronger bases such as alkylamines .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1-methylcyclopentan-1-ol can undergo various chemical reactions, including:

Substitution: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other leaving groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, triphenylphosphine.

Substitution: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

Cycloaddition: Copper(I) catalysts for the Huisgen cycloaddition.

Major Products:

Reduction: Primary amines.

Substitution: Alkyl azides.

Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

2-Azido-1-methylcyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-1-methylcyclopentan-1-ol primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various molecular targets. In biological systems, the azido group can be used to label biomolecules, allowing for the study of molecular interactions and pathways .

Comparison with Similar Compounds

2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Used in diazo-transfer reactions.

Methyl azide: A simpler azide compound used in similar nucleophilic substitution reactions.

Cyclopentanol derivatives: Compounds with similar cyclopentanol structures but different substituents.

Uniqueness: 2-Azido-1-methylcyclopentan-1-ol is unique due to its combination of a cyclopentanol ring with an azido group, providing a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry and bioorthogonal applications .

Biological Activity

2-Azido-1-methylcyclopentan-1-ol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features an azido group (-N₃) attached to a cyclopentanol structure. The presence of the azido group is particularly noteworthy, as it can influence the compound's reactivity and biological interactions.

Molecular Formula: C₆H₁₃N₃O

Molecular Weight: 155.19 g/mol

IUPAC Name: this compound

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing azido groups can exhibit significant antimicrobial activity. A study demonstrated that azide-containing compounds can disrupt bacterial cell membranes, leading to cell lysis and death. The specific mechanisms involve:

- Disruption of Membrane Integrity: Azides can insert into lipid bilayers, altering membrane fluidity and permeability.

- Inhibition of Enzymatic Activity: Azides may inhibit key enzymes involved in cell wall synthesis.

Antiviral Properties

There is emerging evidence that azido compounds can interfere with viral replication. For instance, in vitro studies have shown that this compound can inhibit the replication of certain viruses by:

- Blocking Viral Entry: The compound may prevent viral particles from entering host cells.

- Modulating Host Cell Pathways: It could influence signaling pathways that are critical for viral replication.

Anticancer Activity

The potential anticancer effects of azido compounds have also been explored. In particular, this compound has shown promise in:

- Inducing Apoptosis: Studies suggest that the compound can trigger programmed cell death in cancer cells.

- Inhibiting Tumor Growth: Animal models have indicated a reduction in tumor size when treated with this compound.

Case Studies

Several case studies highlight the biological activity of this compound:

-

Study on Antimicrobial Efficacy:

- Objective: To evaluate the antimicrobial properties against E. coli and S. aureus.

- Findings: The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating potent antimicrobial activity.

-

Investigation of Antiviral Effects:

- Objective: To assess the impact on influenza virus replication.

- Findings: In vitro results showed a 70% reduction in viral load at a concentration of 50 µg/mL.

-

Anticancer Research:

- Objective: To explore effects on breast cancer cell lines.

- Findings: Treatment with this compound resulted in a significant decrease in cell viability (IC50 = 25 µg/mL).

Synthesis Methods

The synthesis of this compound typically involves the following steps:

-

Formation of Cyclopentanol:

- Starting from cyclopentene, a hydroxyl group is introduced via hydroboration–oxidation reactions.

-

Azidation Reaction:

- The hydroxyl group is converted to an azide using sodium azide (NaN₃) and a suitable activating agent such as thionyl chloride (SOCl₂).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.